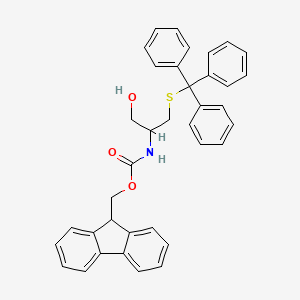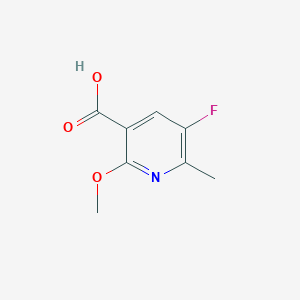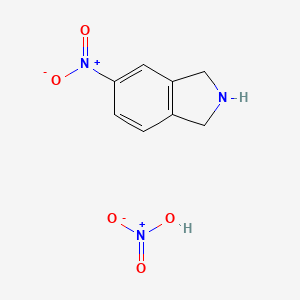
5-nitroisoindoline Nitrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Nitroisoindoline Nitrate is an organic compound with the chemical formula C8H6N2O2. It is a colorless to pale yellow crystal with a distinct odor. This compound belongs to the class of organic nitrate compounds and exhibits a certain degree of oxidation and explosive properties. It is stable at room temperature but can become explosive when subjected to heat, friction, or impact .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 5-Nitroisoindoline Nitrate can be synthesized through a multi-step process involving the reaction of p-nitroaniline and pyridine-2,4-dimethylone. The specific synthesis path is as follows:
- Under acidic conditions, nitroaniline and pyridine-2,4-dimethyl ketone are reacted to obtain 5-nitropyridine-2,4-dimethyl ketone.
- A hydrogenation reaction is carried out to obtain the hydride of 5-nitropyridine-2,4-dimethyl ketone.
- Under acidic conditions, the hydride is reacted with chloroethanol to obtain this compound .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure safety and yield optimization. The compound is typically dissolved in organic solvents such as ethanol or ether during production .
Análisis De Reacciones Químicas
Types of Reactions: 5-Nitroisoindoline Nitrate undergoes various chemical reactions, including:
Reduction: It can be reduced to 5-aminoisoindoline using suitable reducing agents.
Substitution: The nitro group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrogen gas in the presence of a catalyst.
Substitution: Reagents such as halides and bases are used for substitution reactions.
Major Products Formed:
Reduction: The major product formed is 5-aminoisoindoline.
Substitution: Depending on the substituent introduced, various derivatives of isoindoline can be formed.
Aplicaciones Científicas De Investigación
5-Nitroisoindoline Nitrate has diverse applications in scientific research:
Chemistry: It is used as a raw material and intermediate in organic synthesis reactions.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 5-Nitroisoindoline Nitrate involves its ability to undergo reduction and substitution reactions. The nitro group can be reduced to an amino group, which can then participate in further chemical transformations. The compound’s reactivity is influenced by the presence of the nitro group, which makes it a versatile intermediate in various synthetic pathways .
Comparación Con Compuestos Similares
5-Nitroisoindoline: Similar in structure but without the nitrate group.
Isoindoline-1,3-dione: A related compound with different functional groups.
Uniqueness: 5-Nitroisoindoline Nitrate is unique due to its nitrate group, which imparts specific reactivity and properties. This makes it distinct from other isoindoline derivatives and useful in specialized applications .
Propiedades
Fórmula molecular |
C8H9N3O5 |
|---|---|
Peso molecular |
227.17 g/mol |
Nombre IUPAC |
nitric acid;5-nitro-2,3-dihydro-1H-isoindole |
InChI |
InChI=1S/C8H8N2O2.HNO3/c11-10(12)8-2-1-6-4-9-5-7(6)3-8;2-1(3)4/h1-3,9H,4-5H2;(H,2,3,4) |
Clave InChI |
FBKNPVGFIOXFKM-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(CN1)C=C(C=C2)[N+](=O)[O-].[N+](=O)(O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5S)-3-[(2R)-2-Hydroxy-7-[(2S,5S)-tetrahydro-5-[(1S,4S,5S)-1,4,5-trihydroxynonadecyl]-2-furanyl]heptyl]-5-methyl-2(5H)-furanone](/img/structure/B14055624.png)
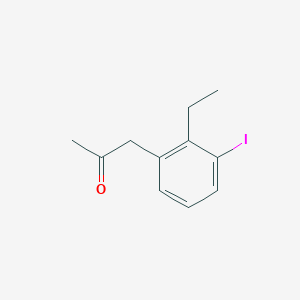

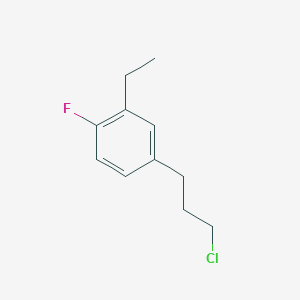
![2-[4-(aminomethyl)piperidin-1-yl]-N,N-diethylacetamide](/img/structure/B14055645.png)

![3,4-Dibromopyrazolo[1,5-a]pyrazine](/img/structure/B14055648.png)
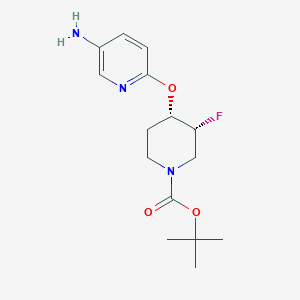

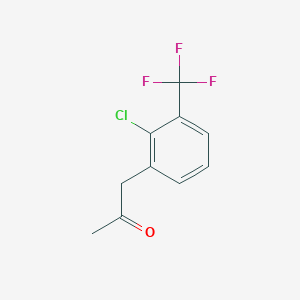
![2-[[2,5-Dimethyl-3-[(4-methylpiperazin-1-yl)methyl]phenyl]methylidene]propanedinitrile](/img/structure/B14055688.png)
